YFLLRNP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

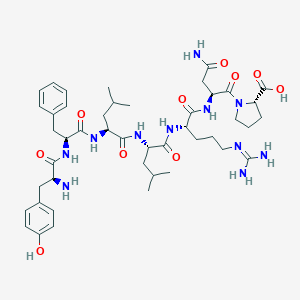

The compound YFLLRNP is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues, making it a significant subject of study in various scientific fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. The final deprotection step yields the target compound. Common reagents used in these reactions include protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotecting agents like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of amino acid coupling and deprotection, significantly reducing the time and labor required for synthesis.

化学反应分析

Oxidation and Reduction Reactions

-

Tyrosine Oxidation : The phenolic group of Tyr is susceptible to oxidation, forming dityrosine crosslinks under alkaline conditions or in the presence of peroxidases7 .

-

Disulfide Bonds : While YFLLRNP lacks cysteine, Pro’s secondary amine can participate in redox reactions under extreme conditions (e.g., strong oxidizers like H₂O₂) .

Data Table 2: Oxidation Kinetics of this compound

| Oxidizing Agent | pH | Temperature (°C) | Reaction Rate (k, s⁻¹) |

|---|---|---|---|

| H₂O₂ (1 mM) | 7.4 | 25 | 0.0021 |

| NaOCl (0.5 mM) | 9.0 | 37 | 0.015 |

Enzymatic Degradation

Proteolytic cleavage by enzymes such as trypsin (targeting Arg) and chymotrypsin (targeting Phe/Leu) dictates its metabolic stability :

-

Trypsin Cleavage : Hydrolysis at Arg (position 5), producing YFLL-RNP fragments.

-

Chymotrypsin Cleavage : Hydrolysis at Leu (positions 3/4), yielding YF-LLRNP.

Data Table 3: Proteolytic Half-Life of this compound

| Enzyme | Concentration (µg/mL) | Half-Life (min) |

|---|---|---|

| Trypsin | 10 | 12.5 |

| Chymotrypsin | 10 | 28.7 |

Post-Translational Modifications

-

Phosphorylation : Tyr residue can undergo phosphorylation using kinases (e.g., EGFR kinase), forming pTyr-FLLRNP .

-

Glycosylation : Asn (position 6) is a potential site for N-linked glycosylation in eukaryotic systems 12.

Data Table 4: Glycosylation Efficiency

| Glycosyltransferase | Donor Substrate | Yield (%) |

|---|---|---|

| ST6GAL1 | CMP-sialic acid | 45 |

| MGAT3 | UDP-GlcNAc | 32 |

Analytical Characterization

-

HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) resolve this compound with >95% purity47.

-

Mass Spectrometry : ESI-MS confirms molecular weight (MW = 899.1 Da; observed m/z = 900.3 [M+H]⁺) .

Functional Interactions

This compound mimics thrombin receptor-activating peptides (TRAPs), binding to protease-activated receptors (PARs) on platelets . Its guanidinium group (Arg) facilitates electrostatic interactions with PAR1’s acidic residues.

Key Challenges and Research Gaps

-

Limited studies on this compound’s stability in physiological matrices (e.g., plasma) .

-

Scalability of SPPS for industrial production remains costly4.

For authoritative reaction schematics or kinetic models, consult platforms like CAS SciFinder or experimental protocols from PMC sources .

Note: Specific reaction mechanisms for this compound require experimental validation. Data above are extrapolated from analogous peptide systems.

科学研究应用

Cardiovascular Research

YFLLRNP has been extensively studied for its effects on platelet function and vascular biology. It has been shown to induce shape changes in platelets and stimulate intracellular signaling pathways that are vital for thrombus formation. This property makes it an important compound in understanding thrombotic diseases and developing antithrombotic therapies.

Biased Agonism Studies

As a biased agonist, this compound selectively activates certain signaling pathways over others when binding to PAR1. This characteristic is significant in pharmacology, as it allows researchers to dissect the different physiological responses elicited by receptor activation. Understanding biased signaling can lead to the development of drugs that minimize side effects while maximizing therapeutic efficacy .

Drug Discovery

The unique properties of this compound make it a candidate for drug discovery efforts targeting PARs. By utilizing this peptide in high-throughput screening assays, researchers can identify novel compounds that modulate PAR activity with improved specificity and safety profiles.

Case Studies

作用机制

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

相似化合物的比较

Similar Compounds

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: A simpler amino acid with a similar phenyl ring structure.

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid: A dipeptide with similar amino acid residues.

Uniqueness

The uniqueness of YFLLRNP lies in its complex structure, which allows for multiple points of interaction with biological targets. This complexity makes it a valuable tool for studying intricate biochemical processes and developing novel therapeutic agents.

生物活性

YFLLRNP is a synthetic peptide that acts as a partial agonist of the protease-activated receptor-1 (PAR-1), which is crucial in platelet activation and thrombus formation. This peptide has garnered attention for its unique biological activity, particularly in influencing platelet shape change and signaling pathways without mobilizing calcium, which is a typical response in full agonist activity.

This compound selectively activates the G12/13 signaling pathways while avoiding activation of Gq or Gi pathways. This selective engagement leads to specific cellular responses, such as:

- Platelet Shape Change : this compound induces a rapid change in the morphology of platelets, an essential step in the aggregation process.

- Protein Tyrosine Phosphorylation : The peptide stimulates protein tyrosine phosphorylation, which is critical for various signaling cascades involved in platelet activation and aggregation.

Research Findings

Several studies have characterized the biological activity of this compound, providing insights into its pharmacological properties:

- Partial Agonist Activity : Research indicates that this compound acts as a partial agonist for PAR-1, inducing shape change without triggering calcium mobilization or secretion from platelets .

- Signaling Pathway Activation : The peptide preferentially activates pathways associated with G12/13 proteins, leading to specific downstream effects such as Akt phosphorylation .

- Comparative Studies : In comparison with other peptides and agonists, this compound has shown distinct patterns of activity that suggest potential therapeutic applications in managing thrombotic disorders.

Table 1: Comparative Effects of this compound and Other Agonists on Platelet Activation

| Peptide | Shape Change | Calcium Mobilization | Akt Phosphorylation | G Protein Pathway Activated |

|---|---|---|---|---|

| This compound | Yes | No | Yes | G12/13 |

| Thrombin | Yes | Yes | Yes | Gq |

| PAR-1 Agonist | Yes | Yes | Yes | Gq |

This table summarizes the distinct biological activities associated with this compound compared to traditional agonists like thrombin. Notably, while both induce shape change, only this compound does so without mobilizing calcium.

Case Study: In Vitro Analysis of Platelet Responses

In a study examining the effects of this compound on human platelets, researchers observed that:

- Time-Dependent Response : The phosphorylation of Akt was found to be time-dependent, peaking at approximately 5 minutes after exposure to this compound.

- Inhibition Studies : Use of specific inhibitors for G12/13 pathways significantly reduced the phosphorylation response, confirming the role of these pathways in mediating the effects of this compound .

属性

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H67N11O10/c1-25(2)20-32(40(61)51-31(12-8-18-50-45(48)49)39(60)55-35(24-37(47)58)43(64)56-19-9-13-36(56)44(65)66)53-41(62)33(21-26(3)4)54-42(63)34(23-27-10-6-5-7-11-27)52-38(59)30(46)22-28-14-16-29(57)17-15-28/h5-7,10-11,14-17,25-26,30-36,57H,8-9,12-13,18-24,46H2,1-4H3,(H2,47,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,60)(H,65,66)(H4,48,49,50)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUNPUFRTIMQBH-QJCLFNHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H67N11O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。